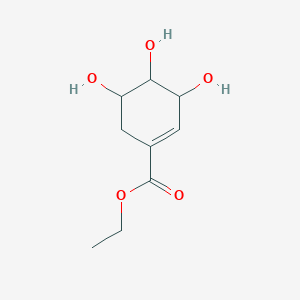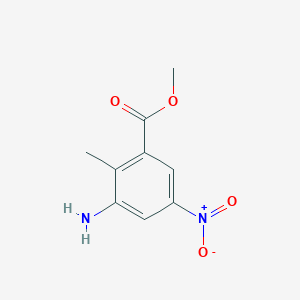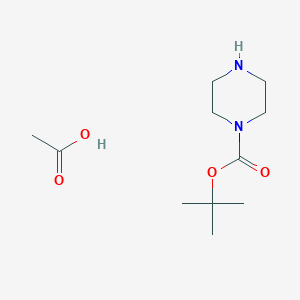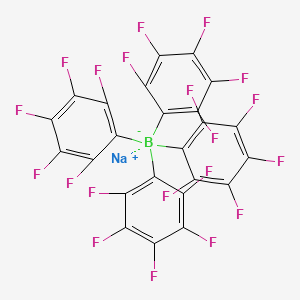
Sodium tetrakis(pentafluorophenyl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium tetrakis(pentafluorophenyl)borate is a chemical compound with the formula Na[B(C6F5)4]. It is known for its role as a weakly coordinating anion, which makes it valuable in various chemical applications. The compound is characterized by its high stability and low reactivity, which allows it to be used in a wide range of chemical reactions and industrial processes.
Analyse Biochimique
Biochemical Properties
Sodium tetrakis(pentafluorophenyl)borate plays a significant role in biochemical reactions due to its weakly coordinating nature. This property allows it to interact with various enzymes, proteins, and other biomolecules without significantly altering their structure or function. For instance, it is often used in metallocene polyolefin catalysts, where it helps in ionizing metallocene compounds, thereby enhancing their catalytic performance . The compound’s interaction with biomolecules is primarily through ionic and weak electrostatic interactions, which do not disrupt the native conformation of the biomolecules.
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s weakly coordinating nature allows it to interact with cellular components without causing significant disruption. For example, it has been used in the construction of potentiometric sensors for in situ environmental measurements, indicating its ability to interact with cellular membranes and influence ion transport . Additionally, its presence can modulate the activity of certain enzymes and proteins, thereby affecting cellular metabolism and gene expression.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through weak electrostatic and ionic interactions. These interactions allow the compound to act as a catalyst or co-catalyst in various biochemical reactions. For instance, in olefin polymerization, this compound interacts with organometallic compounds to form active catalytic species . The compound’s weakly coordinating nature ensures that it does not form strong bonds with the biomolecules, allowing for reversible interactions that are crucial for catalytic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that the compound can maintain its catalytic activity over extended periods, although its effectiveness may decrease due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has shown minimal adverse effects on cellular function, indicating its potential for sustained use in biochemical applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance catalytic activity and improve metabolic processes. At high doses, it can cause toxic or adverse effects, such as respiratory problems and skin irritation . Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced with increasing dosage. These findings highlight the importance of careful dosage management in biochemical and industrial applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its role as a catalyst or co-catalyst. The compound interacts with enzymes and cofactors to facilitate biochemical reactions, such as olefin polymerization . Its weakly coordinating nature allows it to participate in these reactions without being consumed, making it an efficient catalyst. Additionally, this compound can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s weakly coordinating nature allows it to be efficiently transported without causing significant disruption to cellular structures . It can accumulate in specific cellular compartments, where it exerts its catalytic effects. The distribution of this compound within cells is influenced by factors such as concentration, pH, and the presence of other biomolecules.
Subcellular Localization
This compound is localized in various subcellular compartments, where it exerts its activity. The compound can be directed to specific organelles through targeting signals or post-translational modifications . Its weakly coordinating nature allows it to interact with biomolecules within these compartments without causing significant disruption. This localization is crucial for its role as a catalyst or co-catalyst in biochemical reactions, as it ensures that the compound is present in the right place at the right time to facilitate these processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium tetrakis(pentafluorophenyl)borate can be synthesized through the reaction of sodium tetrafluoroborate with pentafluorophenyl magnesium bromide. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The process may include additional steps such as solvent extraction and filtration to remove impurities and obtain a high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium tetrakis(pentafluorophenyl)borate primarily undergoes substitution reactions. It is often used as a source of the tetrakis(pentafluorophenyl)borate anion in various chemical processes.
Common Reagents and Conditions: The compound reacts with a variety of cations, including transition metal complexes, to form stable salts. These reactions typically occur in non-aqueous solvents such as dichloromethane or toluene.
Major Products Formed: The major products formed from reactions involving this compound are typically salts containing the tetrakis(pentafluorophenyl)borate anion. These salts are often used in catalysis and other chemical applications.
Applications De Recherche Scientifique
Chemistry: Sodium tetrakis(pentafluorophenyl)borate is widely used in organometallic chemistry as a weakly coordinating anion. It is employed in the stabilization of highly reactive cationic species, which are important in various catalytic processes.
Biology and Medicine: While its applications in biology and medicine are less common, the compound’s ability to stabilize reactive intermediates makes it a valuable tool in the synthesis of complex organic molecules, which can be used in drug development and other biomedical research.
Industry: In the industrial sector, this compound is used in the production of high-performance polymers and other advanced materials. Its role as a weakly coordinating anion allows for the efficient catalysis of polymerization reactions, leading to materials with superior properties.
Mécanisme D'action
The mechanism by which sodium tetrakis(pentafluorophenyl)borate exerts its effects is primarily through its role as a weakly coordinating anion. This allows it to stabilize highly reactive cationic species by minimizing interactions with the anion. The molecular targets and pathways involved include various transition metal complexes and other reactive intermediates, which are stabilized through the formation of stable salts with the tetrakis(pentafluorophenyl)borate anion.
Comparaison Avec Des Composés Similaires
- Potassium tetrakis(pentafluorophenyl)borate
- Ammonium tetrakis(pentafluorophenyl)borate
- Lithium tetrakis(pentafluorophenyl)borate
Comparison: Sodium tetrakis(pentafluorophenyl)borate is unique in its combination of high stability and low reactivity, which makes it particularly valuable in applications requiring weakly coordinating anions. Compared to similar compounds, it offers a balance of solubility and stability that is advantageous in many chemical processes. For example, potassium tetrakis(pentafluorophenyl)borate may offer higher solubility in certain solvents, while ammonium tetrakis(pentafluorophenyl)borate may provide different reactivity profiles. this compound is often preferred for its overall performance in a wide range of applications.
Propriétés
IUPAC Name |
sodium;tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24BF20.Na/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSPYLCTDFECPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24BF20Na |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
702.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149213-65-0 |
Source


|
| Record name | Sodium tetrakis pentafluorophenyl borate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

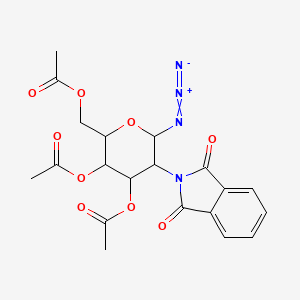
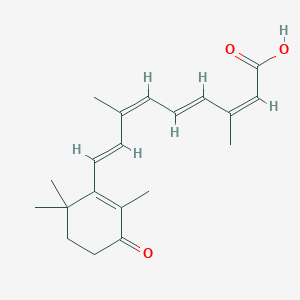
![2-(7-Ethoxy-8-oxabicyclo[3.2.1]octan-2-ylidene)malononitrile](/img/structure/B1146667.png)
![1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione;dihydrochloride](/img/structure/B1146670.png)

